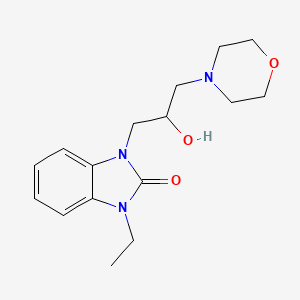
N-cyclopropyl-2-(3-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-fluorophenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has shown potential as a therapeutic agent for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-cyclopropyl-2-(3-fluorophenoxy)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, this compound has been shown to have minimal side effects and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(3-fluorophenoxy)acetamide is its specificity for GABA-AT inhibition, which may reduce the risk of off-target effects. Additionally, this compound has been shown to have high bioavailability and good brain penetration, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(3-fluorophenoxy)acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased brain penetration. Another area of interest is the investigation of the potential therapeutic applications of this compound in humans, particularly for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(3-fluorophenoxy)acetamide involves the reaction of 3-fluorophenol with chloroacetyl chloride to form 3-fluorophenyl chloroacetate. The resulting compound is then reacted with cyclopropylamine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential as an antiepileptic drug. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential as a treatment for anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDKDIUPHEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)




